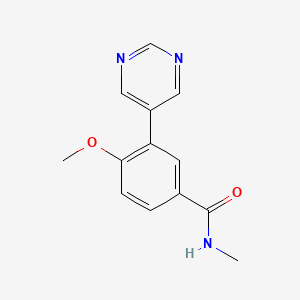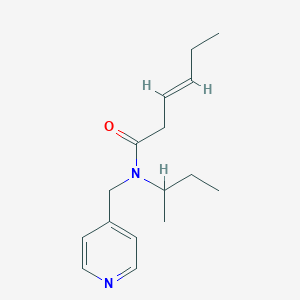![molecular formula C15H13N3OS2 B4260769 N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B4260769.png)
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
Descripción general
Descripción
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide, also known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are responsible for the fast excitatory neurotransmission in the central nervous system. PEAQX is a potent and selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions.
Mecanismo De Acción
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide selectively binds to the GluA2 subunit of the AMPA receptor, which prevents the receptor from being activated by glutamate. Glutamate is the primary excitatory neurotransmitter in the central nervous system. By blocking the activation of AMPA receptors, this compound reduces the excitatory neurotransmission in the brain, which can have therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can reduce the excitotoxicity associated with various neurological disorders. This compound has also been shown to reduce the expression of pro-inflammatory cytokines in the brain, which can have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has several advantages for lab experiments. It is a highly selective antagonist of AMPA receptors, which makes it a valuable tool for studying the role of AMPA receptors in various physiological and pathological conditions. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in some experiments.
Direcciones Futuras
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has a wide range of potential future directions for scientific research. Some potential areas of research include the development of novel therapies for neurological disorders, the study of the role of AMPA receptors in addiction and mood disorders, and the development of new drugs that target AMPA receptors. Additionally, this compound could be used in combination with other drugs to enhance their therapeutic effects. Further research is needed to fully understand the potential of this compound in various scientific applications.
Aplicaciones Científicas De Investigación
N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide has been extensively used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. It has been shown to be effective in treating neurological disorders such as epilepsy, stroke, and traumatic brain injury. This compound has also been used to study the role of AMPA receptors in addiction, depression, and anxiety.
Propiedades
IUPAC Name |
N-(2-pyridin-3-ylethyl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS2/c19-14(17-7-5-11-3-1-6-16-9-11)12-10-21-15(18-12)13-4-2-8-20-13/h1-4,6,8-10H,5,7H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZFBXRDHALHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCNC(=O)C2=CSC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4260687.png)

![2-{1-[(1-isonicotinoyl-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B4260696.png)
![{1-[2-(3-ethoxyphenoxy)ethyl]piperidin-4-yl}methanol](/img/structure/B4260701.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4260713.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4260714.png)

![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)



